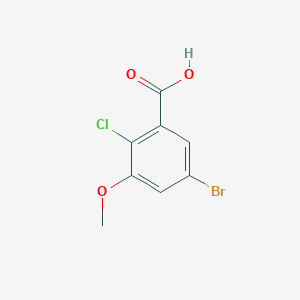

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

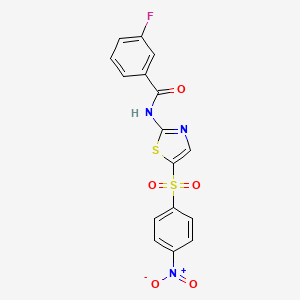

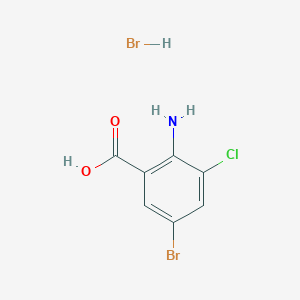

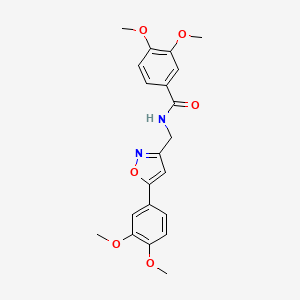

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide, also known as 2-Amino-3-bromo-5-chlorobenzoic acid, is a chemical compound with the molecular weight of 250.48 . It has the IUPAC name of 2-amino-3-bromo-5-chlorobenzoic acid . The compound is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide is 1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Selective Amination Processes

Amination of polyhalopyridines using palladium catalysis demonstrates the selective transformation of halogenated compounds into aminated products. This process, exemplified by the amination of 5-bromo-2-chloropyridine, showcases the potential of 2-Amino-5-bromo-3-chlorobenzoic acid derivatives in synthesizing complex organic molecules with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Halogenation Techniques

The use of OXONE® and hydrohalic acids (HBr, HCl) for the halogenation of α, β-unsaturated carbonyl compounds illustrates a convenient method for introducing bromine or chlorine atoms into organic molecules. This technique is applicable in synthesizing α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds, demonstrating the utility of halogenated benzoic acid derivatives in organic synthesis (Kim & Park, 2004).

Crystal Structure Studies

Investigations into the crystal structures of halogenated pyridine derivatives, such as 2-amino-5-iodopyridinium bromide hemihydrate, reveal insights into hydrogen bonding and π-stacking interactions. These studies contribute to the understanding of molecular arrangements and stability, which are crucial for designing new materials and pharmaceuticals (Polson, Turnbull, & Wikaira, 2013).

Ionic Liquid Applications

The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, for the nucleophilic displacement in ether cleavage showcases an environmentally friendly approach to regenerate phenols from aryl alkyl ethers. This method underscores the relevance of brominated benzoic acid derivatives in green chemistry applications (Boovanahalli, Kim, & Chi, 2004).

Antimicrobial and Anti-inflammatory Activities

Research into the synthesis of triazolo and thiadiazoles bearing halogenated phenyl moieties, such as 2,3,5-trichlorobenzoic acid derivatives, indicates potential antimicrobial and anti-inflammatory applications. These studies contribute to the development of new pharmaceuticals addressing various health conditions (Karegoudar et al., 2008).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXWPAJNITTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)